molecular formula C18H18ClNO4 B11671855 2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate

2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate

Katalognummer: B11671855
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: DKMZAASIRFBEIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate is an organic compound with the molecular formula C18H18ClNO4 It is a derivative of benzoic acid and features both ethoxyethyl and chlorobenzamido functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate typically involves a two-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzamido group.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the specific reaction.

Major Products Formed

    Substitution Reactions: Products would include derivatives where the chlorine atom is replaced by the nucleophile.

    Hydrolysis: Products would include 4-(3-chlorobenzamido)benzoic acid and 2-ethoxyethanol.

    Oxidation and Reduction: Products would vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, derivatives of this compound have been shown to inhibit tyrosine kinase enzymes, which play a crucial role in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 4-(2-chlorobenzamido)benzoate
  • Ethyl 4-(4-chlorobenzamido)benzoate
  • Ethyl 4-(3,4-dichlorobenzamido)benzoate

Uniqueness

2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate is unique due to the presence of the ethoxyethyl group, which imparts specific physicochemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different properties and applications .

Eigenschaften

Molekularformel

C18H18ClNO4

Molekulargewicht

347.8 g/mol

IUPAC-Name

2-ethoxyethyl 4-[(3-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C18H18ClNO4/c1-2-23-10-11-24-18(22)13-6-8-16(9-7-13)20-17(21)14-4-3-5-15(19)12-14/h3-9,12H,2,10-11H2,1H3,(H,20,21)

InChI-Schlüssel

DKMZAASIRFBEIK-UHFFFAOYSA-N

Kanonische SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.